molecular formula C11H12N2O B2385164 [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol CAS No. 1248905-63-6

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol

Cat. No.: B2385164
CAS No.: 1248905-63-6
M. Wt: 188.23
InChI Key: IDFNSKGQDLMACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . There are different methods for the synthesis of imidazole derivatives, for example, one method involves the use of glyoxal, formaldehyde, and ammonia .


Molecular Structure Analysis

The structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not adjacent to each other in the ring .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of imidazole is C3H4N2 and it has a molecular weight of 68.08 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol and its derivatives are fundamental in chemical synthesis, providing pathways to intricate molecular structures. For instance, Ohta et al. (1987) demonstrated the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their conversion into carbonyl compounds via quaternary salts. This process underscores the masked carbonyl group's synthetic utility, facilitating diverse chemical transformations (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Catalytic Applications

Imidazole derivatives, including this compound, find applications in catalysis. Sarki et al. (2021) developed a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the use of readily available catalysts for synthesizing pharmaceutical agents. This process emphasizes the role of imidazole derivatives in facilitating economically viable and green chemical reactions (Sarki et al., 2021).

Corrosion Inhibition

The application of imidazole-based molecules, including [4-(1H-imidazol-1-yl)-phenyl]methanol, in corrosion inhibition of carbon steel in an acidic medium has been demonstrated by Costa et al. (2021). The study reveals that these molecules significantly enhance corrosion protection, attributing the efficiency to the molecular softness and polarity, which facilitate stronger interactions with the metal surface (Costa et al., 2021).

Material Science

In material science, imidazole derivatives are utilized for creating advanced materials with specific properties. For example, Gaynor et al. (2023) reported the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlighting its potential as a precursor for biomimetic chelating ligands. This research underscores the versatility of imidazole compounds in designing molecules with desired functionalities for various applications (Gaynor, McIntyre, & Creutz, 2023).

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on the specific compound. Some imidazole derivatives may be harmful if swallowed, cause skin irritation, or be hazardous to the aquatic environment .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

(4-imidazol-1-yl-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFNSKGQDLMACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.